molecular formula C13H12ClNOS B14533940 5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide CAS No. 62404-25-5

5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide

Cat. No.: B14533940
CAS No.: 62404-25-5
M. Wt: 265.76 g/mol
InChI Key: SQGJDOHXOASKJJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiophene-2-carboxylic acid.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to 4-chlorobenzohydrazide through hydrazination.

    Cyclization: Cyclization of the hydrazide with thiophene-2-carboxylic acid leads to the formation of the thiophene ring.

    N,N-Dimethylation: Finally, the compound is N,N-dimethylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or reduced aromatic rings.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar 4-chlorophenyl group but a different heterocyclic ring.

    N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamide: Another compound with a 4-chlorophenyl group and a different heterocyclic ring.

Uniqueness

5-(4-Chlorophenyl)-N,N-dimethylthiophene-2-carboxamide is unique due to its specific combination of the thiophene ring and the N,N-dimethylcarboxamide moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

62404-25-5

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

5-(4-chlorophenyl)-N,N-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C13H12ClNOS/c1-15(2)13(16)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,1-2H3

InChI Key

SQGJDOHXOASKJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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